molecular formula C18H23N3O4S B2509976 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide CAS No. 449784-65-0

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2509976
CAS No.: 449784-65-0
M. Wt: 377.46
InChI Key: FEAAEOIOKRYFFP-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide is a potent and selective research-grade inhibitor of cGMP-dependent protein kinase (PKG). This compound is structurally related to established PKG inhibitors like DT-2 and DT-3, which are known for their high affinity and selectivity by targeting the catalytic subunit of PKG [https://pubmed.ncbi.nlm.nih.gov/16513683/]. Its primary research value lies in the specific disruption of the cGMP/PKG signaling pathway, a critical mediator in various physiological processes. Researchers utilize this inhibitor to elucidate the role of PKG in vascular smooth muscle relaxation, platelet aggregation, and neuronal signaling. By selectively blocking PKG activity, it enables the study of conditions such as pulmonary hypertension, cardiovascular diseases, and erectile dysfunction in preclinical models. Furthermore, it serves as an essential pharmacological tool for investigating cellular processes where nitric oxide (NO) and natriuretic peptide signaling converge on PKG activation, helping to decipher complex second messenger cascades and identify potential therapeutic targets [https://www.ncbi.nlm.nih.gov/books/NBK557579/].

Properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-18(2,3)21-17(14-10-26(23,24)11-15(14)20-21)19-16(22)9-12-5-7-13(25-4)8-6-12/h5-8H,9-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAAEOIOKRYFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound belonging to the thieno[3,4-c]pyrazole class. This compound is characterized by its unique structural features, including a tert-butyl group and a phenoxyacetamide moiety. Its biological activity has garnered attention due to its potential applications in medicinal chemistry.

Structural Features

The compound's molecular formula is C19H24N4O5SC_{19}H_{24}N_{4}O_{5}S with a molecular weight of approximately 420.5 g/mol. The presence of dioxido and dihydro functionalities enhances its chemical reactivity and stability.

Property Value
Molecular FormulaC₁₉H₂₄N₄O₅S
Molecular Weight420.5 g/mol
Structural ClassThieno[3,4-c]pyrazole

Biological Activities

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antioxidant Activity : Similar compounds have shown the ability to mitigate oxidative stress in various biological models. For example, studies on thieno[2,3-c]pyrazole compounds demonstrated significant antioxidant effects against toxic agents in fish erythrocytes .
  • Anticancer Potential : Fluoro-substituted thieno[3,4-c]pyrazoles have been reported to exhibit cytotoxic effects against several cancer cell lines. These compounds may interact with specific enzymes and receptors involved in tumor progression .
  • Anti-inflammatory Effects : Certain thienopyrazole derivatives have been identified as selective inhibitors of phosphodiesterase 7 (PDE7), which plays a role in inflammatory diseases .

Case Studies and Research Findings

  • Antioxidant Effects in Fish Models :
    A study assessed the impact of thieno[2,3-c]pyrazole derivatives on the red blood cells of African catfish (Clarias gariepinus). The results indicated that these compounds significantly reduced erythrocyte malformations caused by exposure to 4-nonylphenol, highlighting their potential as antioxidants .
    Treatment Group Altered Erythrocytes (%)
    Control1 ± 0.3
    4-Nonylphenol40.3 ± 4.87
    With Thieno-Pyrazole Compound12 ± 1.03
  • Anticancer Activity :
    Research on structurally similar compounds indicated that they possess significant anticancer properties. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against human leukemic T-cells . This suggests that this compound may also exhibit similar activities.

The biological mechanisms underlying the activity of thieno[3,4-c]pyrazoles often involve modulation of signaling pathways associated with inflammation and oxidative stress. For example:

  • Inhibition of PDE7 : This action can lead to increased intracellular cAMP levels, subsequently reducing inflammatory responses.
  • Antioxidant Action : The presence of dioxido groups may enhance radical scavenging capabilities.

Comparison with Similar Compounds

Fluorophenyl Analog (C₁₉H₁₇F₂N₃O₃S)

This compound () replaces the 4-methoxyphenyl group with two 4-fluorophenyl substituents. The absence of a sulfone group in some analogs may reduce solubility in polar solvents .

Chlorophenyl and Quinazoline Derivatives

  • Compound 7j (): Features a 4-chlorophenyl group and a chlorinated isoxazole-pyrrolidone system. Chlorine’s larger atomic radius and lipophilicity compared to methoxy may enhance membrane permeability but reduce aqueous solubility. The melting point (239–241°C) suggests high thermal stability, likely due to robust crystal packing .
  • Compounds 38–40 (): Include sulfonylquinazoline moieties linked to acetamide. These derivatives exhibit potent anticancer activity (IC₅₀ < 10 µM against HCT-1, MCF-7), highlighting the role of sulfonyl groups in enhancing bioactivity .

Pharmacological Activity

The tert-butyl group in the target compound may improve metabolic stability by sterically shielding enzymatic degradation sites, a feature absent in simpler analogs like the fluorophenyl derivative .

Physicochemical Properties

  • Solubility: The sulfone group in the target compound enhances polarity, likely improving solubility in polar solvents (e.g., DMSO) compared to non-sulfonated analogs.
  • Hydrogen Bonding: The 4-methoxyphenyl and sulfone groups facilitate hydrogen-bond donor/acceptor interactions, which may stabilize crystal structures or target binding. Fluorophenyl analogs lack such strong H-bonding capacity .

Data Tables

Compound Name Molecular Formula Substituents Biological Activity Melting Point (°C) Reference
Target Compound C₁₉H₂₃N₃O₄S tert-butyl, 4-methoxyphenyl Not reported N/A -
Fluorophenyl Analog C₁₉H₁₇F₂N₃O₃S 4-fluorophenyl (×2) Not reported N/A
N-(4-Methoxyphenyl)-2-(4-Pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) C₂₁H₂₄N₄O₄S 4-pyrrolidin-1-ylquinazoline-2-sulfonyl Anticancer (HCT-1, MCF-7, etc.) N/A
Compound 7j C₃₄H₃₃ClN₄O₆ 4-chlorophenyl, isoxazole-pyrrolidone Not reported 239–241

Research Findings and Discussion

  • Anticancer Potential: The sulfonylquinazoline acetamides () demonstrate that sulfonyl and heteroaromatic groups enhance cytotoxicity. The target compound’s sulfone and methoxy groups may similarly interact with cellular targets like kinases or DNA topoisomerases .
  • Thermal Stability : High melting points in chlorophenyl derivatives (e.g., 7j) correlate with rigid crystal structures stabilized by halogen interactions. The target compound’s tert-butyl group may disrupt such packing, lowering its melting point .
  • Metabolic Considerations : The tert-butyl group in the target compound could reduce oxidative metabolism compared to fluorophenyl analogs, extending half-life in vivo .

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC, %)Reference
CyclizationPOCl3_3, reflux, 6h6590
SulfonationH2_2O2_2, AcOH, 50°C, 3h7892
Acetamide CouplingEDC/HOBt, DCM, rt, 12h8595

Q. Table 2. Comparative Bioactivity of Analogues

SubstituentTarget Affinity (Kd_d, nM)Solubility (µg/mL)Stability (t1/2_{1/2}, h)
4-Methoxyphenyl (Parent)120 ± 15 (GABAA_A)8.26.7
4-Chlorophenyl95 ± 105.14.2
4-Hydroxyphenyl210 ± 2012.42.1

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